2-Formylpyridine thiosemicarbazone
Overview
Description
2-Formylpyridine thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones possess structural diversity and variable bonding patterns, and they have potential biological implications and ion sensing abilities . Some formyl pyridyl thiosemicarbazones can also act as strong RR inhibitors .
Synthesis Analysis
Thiosemicarbazones are usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone . The synthesis of thiosemicarbazones can also vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms .Molecular Structure Analysis
The molecular structure of 2-formylpyridine thiosemicarbazone has been studied using various techniques . The ability of the transition metals to acquire different geometries like octahedral, square planar and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .Chemical Reactions Analysis
The first use of thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical And Chemical Properties Analysis
The electrochemical characteristics of 2-formylpyridine thiosemicarbazone have been studied by direct current, alternating current, and differential pulse polarography and cyclic voltammetry at a mercury electrode .Scientific Research Applications
Medicinal Chemistry
- Thiosemicarbazone complexes possess structural diversity and variable bonding patterns and potential biological implications . They have been under consideration for a great amount of time because of their substantial biological relevance .
- The ability of the transition metals to acquire different geometries like octahedral, square planar and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .
- The mixed ligand-metal complexes have an important role to play in biological systems because a number of ligands try to combine with the same metal ions in vivo . Different ligands have different biological activities producing synergetic results and enhancing the potency of the formed complex .
- The binuclear complexes of thiosemicarbazones with two different and same metal ions have also been explored . Dinuclear complexes have been shown to possess interesting structures and in most cases, such complexes containing metal–metal bond also affects the complex’s magnetic properties as well .
Cancer Research
- 5-Hydroxy-2-formylpyridine thiosemicarbazone (5-HP) is the first of a relatively new class of antineoplastic agents, the α- (N)-heterocyclic carboxaldehyde thiosemicarbazones, to be studied in man .
- This study characterizes the toxicity and pharmacological disposition of the drug in 13 patients . Plasma levels of 5-HP decayed in biphasic mode with an initial half-life of 2.5 to 10.5 min .
- Of the administered dose, 47 to 75% was excreted within 24 hr, and the major metabolites (50 to 74% or urinary radioactivity) were glucuronide conjugates .
- A characteristically dark green urine resulted from the excretion of significant amounts of iron (2 to 11 mg/24 hr) in chelate form with 5-HP . The incorporation of thymidine- 3 H into DNA was inhibited in isolated normal and leukemic leukocyte suspensions after exposure in vitro and in vivo to 5-HP .
- Transient decreases in blast counts were observed in three of five patients with acute leukemia, although no remissions were obtained . No antitumor effects were noted in eight patients with solid tumors .
Future Directions
Thiosemicarbazones are not solely removing iron from the cells/organism. They should be considered as iron-interacting drugs influencing diverse biological pathways in a complex and multi-faceted mode of action . Future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .
properties
IUPAC Name |
(pyridin-2-ylmethylideneamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272303 | |
Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylpyridine thiosemicarbazone | |
CAS RN |
3608-75-1 | |
Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3608-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formylpyridine thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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